N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide is a chemical compound with potential applications in various scientific fields. Its complex structure, featuring both isoquinoline and sulfonyl moieties, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide can be achieved through multiple synthetic routes. One common method involves the sulfonylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by the subsequent reaction with N-(2-bromoethyl)-2-propylpentanamide under suitable conditions. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature of around 0-5°C to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound might involve a continuous flow system to ensure a steady supply and consistent quality. The use of catalysts and optimized reaction conditions would be crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide undergoes several types of reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride, converting sulfonyl groups back to sulfides.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Nucleophiles: Ammonia, thiols, halides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various derivatives depending on the nucleophiles used
Scientific Research Applications
This compound has significant potential in various scientific research fields:
Chemistry: Due to its unique structure, it is studied in the synthesis of new molecules and reaction mechanisms.
Biology: Its interaction with biological molecules can provide insights into cellular processes and enzyme activities.
Medicine: It may possess pharmacological properties, making it a candidate for drug development, especially in targeting diseases involving specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes, particularly in creating specialized compounds for specific industrial applications.
Mechanism of Action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, altering their activity and initiating a cascade of biochemical reactions. This binding often involves the sulfonyl and isoquinoline moieties interacting with active sites on proteins or other macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar compounds to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide include:
N-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)acetamide
N-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propanamide: These compounds share the isoquinoline and sulfonyl groups but differ in their acyl substituents. The uniqueness of this compound lies in its specific ethyl and pentanamide structure, which may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for particular targets, differing solubility, and stability profiles.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5S/c1-5-7-16(8-6-2)21(24)22-10-12-29(25,26)23-11-9-17-13-19(27-3)20(28-4)14-18(17)15-23/h13-14,16H,5-12,15H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJVSXLMZVWOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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